2-chloro-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide
Overview
Description
2-chloro-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide, also known as ML277, is a small molecule inhibitor that has been extensively studied in scientific research for its potential therapeutic applications. This compound was discovered through high-throughput screening and has been shown to selectively inhibit K2P3.1 channels, which are implicated in several diseases, including cancer, hypertension, and chronic pain.
Mechanism of Action
2-chloro-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide selectively inhibits K2P3.1 channels, which are implicated in several diseases, including cancer, hypertension, and chronic pain. K2P3.1 channels are involved in regulating the resting membrane potential of cells, and their overexpression has been linked to cancer cell proliferation and migration, hypertension, and chronic pain. 2-chloro-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been shown to selectively inhibit K2P3.1 channels by binding to a specific site on the channel protein.
Biochemical and Physiological Effects:
2-chloro-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been shown to have several biochemical and physiological effects. Studies have shown that 2-chloro-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide inhibits the proliferation and migration of cancer cells, suggesting its potential as an anticancer agent. In addition, 2-chloro-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been shown to have antihypertensive effects in animal models, suggesting its potential as an antihypertensive agent. 2-chloro-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has also been shown to have analgesic effects in animal models, suggesting its potential as a treatment for chronic pain.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide in lab experiments is its selectivity for K2P3.1 channels, which allows for specific targeting of these channels. Another advantage is its small size, which allows for easy diffusion across cell membranes. However, one limitation is its potential toxicity, which may limit its use in certain experiments. In addition, 2-chloro-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide may have off-target effects on other ion channels, which may complicate interpretation of results.
Future Directions
There are several future directions for research on 2-chloro-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide. One direction is to further investigate its potential as an anticancer agent, including its effects on cancer cell proliferation and migration in vivo. Another direction is to investigate its potential as an antihypertensive agent, including its effects on blood pressure regulation in animal models. Additionally, future research could investigate its potential as a treatment for chronic pain, including its effects on pain perception in animal models. Finally, future research could investigate the potential of 2-chloro-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide as a lead compound for the development of new K2P3.1 channel inhibitors with improved selectivity and efficacy.
Scientific Research Applications
2-chloro-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been extensively studied in scientific research for its potential therapeutic applications. Studies have shown that 2-chloro-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide selectively inhibits K2P3.1 channels, which are implicated in several diseases, including cancer, hypertension, and chronic pain. 2-chloro-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been shown to inhibit the proliferation and migration of cancer cells, suggesting its potential as an anticancer agent. In addition, 2-chloro-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been shown to have antihypertensive effects in animal models, suggesting its potential as an antihypertensive agent. 2-chloro-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has also been shown to have analgesic effects in animal models, suggesting its potential as a treatment for chronic pain.
properties
IUPAC Name |
2-chloro-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c1-14-10-12-23(13-11-14)20(25)15-6-8-16(9-7-15)22-19(24)17-4-2-3-5-18(17)21/h2-9,14H,10-13H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDZLROQFWIHRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{4-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.